3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form thieno[3,2-d]pyrimidine derivatives . This can be achieved by heating the thiophene-2-carboxamides in formic acid or using other cyclization agents such as triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity against various diseases.
Pharmacology: It is used in the development of new drugs and as a tool for understanding biological pathways.
Materials Science: The compound’s unique chemical structure makes it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings, known for their unique chemical and biological properties.
Uniqueness
3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c16-11-5-17-3-1-10(11)15(22)20-9-6-21(7-9)14-13-12(2-4-23-13)18-8-19-14/h1-5,8-9H,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQRIMCJGPXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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